methyl 5-amino-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate
Description
Historical Development and Classification
The thieno[2,3-d]pyrimidine scaffold emerged in the mid-20th century as chemists explored fused heterocyclic systems for drug discovery. Early synthetic routes, such as the Gewald reaction, enabled the construction of 2-aminothiophene-3-carbonitrile intermediates, which were cyclized to form the thienopyrimidine core. By the 2010s, advancements in multi-component reactions streamlined synthesis; for example, a 2018 study demonstrated a one-step catalytic method using ketones, ethyl cyanoacetate, sulfur, and formamide to generate thieno[2,3-d]pyrimidin-4(3H)-ones.
Thieno[2,3-d]pyrimidines are classified based on substitution patterns at positions 2, 4, 5, and 6 of the fused ring system. Derivatives are often categorized as:
- Type A : Substituents at positions 2 and 4 (e.g., amino, oxo groups).
- Type B : Functional groups at positions 5 and 6 (e.g., carboxylates, nitriles).
The target compound falls into both categories, featuring a 2,4-dioxo system and a 6-carboxylate group.
Bioisosteric Relationship with Purine Nucleobases
The thieno[2,3-d]pyrimidine scaffold serves as a purine bioisostere, mimicking adenine and guanine in molecular recognition processes. The sulfur atom in the thiophene ring alters electronic distribution compared to the imidazole ring of purines, enhancing binding to hydrophobic enzyme pockets. For instance, in phosphodiesterase 4B (PDE4B) inhibitors, the scaffold’s planar structure facilitates π-π stacking with phenylalanine residues in the catalytic site. Modifications at position 6, such as the methyl carboxylate in the target compound, mimic the ribose-phosphate backbone of nucleotides, further stabilizing target interactions.
Significance in Medicinal Chemistry Research
Thieno[2,3-d]pyrimidines exhibit broad therapeutic potential:
- Anticancer Activity : Derivatives with 3-cyano and 4-oxo groups inhibit triple-negative breast cancer cells by targeting epidermal growth factor receptor (EGFR) pathways.
- Anti-Infective Properties : Modifications at position 4 yield potent Helicobacter pylori inhibitors via respiratory complex I (NuoD) binding.
- Anti-Inflammatory Effects : PDE4B inhibitors with cyclohexane-fused moieties reduce TNF-α production in vitro.
The target compound’s 5-amino and 2,4-dioxo groups align with structural motifs critical for kinase inhibition, while the 6-carboxylate may enhance solubility and target affinity.
Structural Features of the Thieno[2,3-d]Pyrimidine Core
The scaffold comprises a thiophene ring fused to a pyrimidine ring, creating a rigid, planar structure. Key features include:
- Position 1 and 3 : Methyl groups in the target compound reduce metabolic degradation, as alkyl substituents hinder oxidative metabolism.
- Position 2 and 4 : The dioxo system forms hydrogen bonds with catalytic residues, as seen in PDE4B inhibitors.
- Position 5 : The amino group serves as a hydrogen bond donor, critical for interactions with aspartate or glutamate residues in enzymatic targets.
- Position 6 : The methyl carboxylate group balances lipophilicity and solubility, a strategy employed in protease inhibitors.
Substitutions at these positions follow strict structure-activity relationship (SAR) trends. For example, replacing the 6-carboxylate with a nitrile in antiplasmodial agents reduced potency by 50%, underscoring the functional group’s importance.
Properties
IUPAC Name |
methyl 5-amino-1,3-dimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O4S/c1-12-7(14)4-5(11)6(9(15)17-3)18-8(4)13(2)10(12)16/h11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFGFJDDAMPKCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=C(S2)C(=O)OC)N)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thieno[2,3-d]pyrimidine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of continuous flow chemistry can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable electrophiles.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its potential bioactivity makes it a candidate for drug discovery and development.
Medicine: The compound's potential medicinal applications include its use as an antiviral, antibacterial, or anticancer agent. Its ability to interact with specific molecular targets can be harnessed to develop new therapeutic drugs.
Industry: In the industrial sector, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable asset in various manufacturing processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby disrupting their normal function. The pathways involved can vary depending on the biological context, but they often include key signaling and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Thieno[2,3-d]Pyrimidine Family
Methyl 4-((1-Alkyl-2-oxo-5-methyl-1,2-dihydropyridin-3-yl)amino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylates (6a-b)
- Key Differences: Substituents at position 4 include an alkylated pyridinone-amino group instead of the amino group.
5-Hydroxythieno[2,3-d]pyrimidin-6(5H)-one Derivatives
Fused Heterocycles with Varied Ring Systems
Ethyl 7-Methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Structural Divergence: Thiazolo[3,2-a]pyrimidine core (thiazole fused to pyrimidine) instead of thieno[2,3-d]pyrimidine.
- Functional Impact : The thiazole ring introduces sulfur-mediated hydrophobic interactions, whereas the thiophene in the target compound offers better electronic delocalization .
7-Amino-1,3-dimethyl-2,4-dioxo-5-phenyl-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile
- Core Difference: Pyrano[2,3-d]pyrimidine (oxygen-containing pyran ring) vs. thieno[2,3-d]pyrimidine.
- Substituent Effects : The phenyl group at position 5 and carbonitrile (-CN) at position 6 confer higher melting points (219–222°C) compared to the target compound’s ester group, which likely reduces crystallinity .
Derivatives with Alternative Substituent Patterns
3-Amino-5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide
Comparative Data Table
Key Research Findings
- Synthetic Accessibility: The target compound’s synthesis is less complex than pyrano- or thiazolo-fused derivatives, which require multi-step functionalization .
- Solubility : The methyl ester group enhances solubility in polar aprotic solvents compared to carbonitrile or phenyl-substituted analogues .
- Bioactivity Potential: Thieno[2,3-d]pyrimidines generally exhibit stronger kinase inhibition than pyrano-fused derivatives due to better electron-withdrawing effects .
Biological Activity
Methyl 5-amino-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate (CAS No. 1909316-25-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to elucidate its biological activity, particularly in cancer treatment and anti-inflammatory effects.
Chemical Structure and Properties
This compound belongs to the thieno[2,3-d]pyrimidine family, characterized by its unique bicyclic structure that contributes to its biological activity. The molecular formula is , and its molecular weight is approximately 288.30 g/mol.
1. Anticancer Activity
Recent studies have explored the anticancer potential of thieno[2,3-d]pyrimidine derivatives, including methyl 5-amino-1,3-dimethyl-2,4-dioxo. These derivatives have shown promising results against various cancer cell lines.
- Cell Line Studies : In a study evaluating a series of thieno[2,3-d]pyrimidine derivatives against the MDA-MB-231 breast cancer cell line, compounds exhibited notable cytotoxicity. The most potent derivative demonstrated an IC50 value of 27.6 μM .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Methyl 5-amino-1,3-dimethyl-2,4-dioxo | 27.6 | MDA-MB-231 |
| Control (Paclitaxel) | - | MDA-MB-231 |
The structure-activity relationship (SAR) indicated that modifications to the substituents on the thieno[2,3-d]pyrimidine scaffold could enhance potency against cancer cells .
2. Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Thieno[2,3-d]pyrimidine derivatives have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.
- Mechanism of Action : The anti-inflammatory activity appears to be mediated through the inhibition of NF-κB and MAPK signaling pathways in macrophages. This inhibition leads to a reduction in the secretion of inflammatory mediators .
| Compound | Cytokine Inhibition (%) | Concentration (μM) |
|---|---|---|
| Methyl 5-amino-1,3-dimethyl-2,4-dioxo | 51.64 (IL-6) | 10 |
| Indomethacin (Control) | Similar activity | 10 |
Case Study: Synthesis and Evaluation
A comprehensive study synthesized various thieno[2,3-d]pyrimidine derivatives and evaluated their biological activities. The study found that compounds with electron-withdrawing groups exhibited enhanced cytotoxicity against breast cancer cells compared to their counterparts with electron-donating groups .
Case Study: In Vivo Studies
Animal models have also been utilized to assess the efficacy of these compounds in vivo. For instance, compounds were tested for their ability to reduce paw edema in rat models of inflammation. Results indicated that certain derivatives showed significant reductions in edema comparable to standard anti-inflammatory drugs like Indomethacin .
Q & A
Q. What established synthetic routes are available for methyl 5-amino-1,3-dimethyl-2,4-dioxo-thieno[2,3-d]pyrimidine-6-carboxylate?
The compound is synthesized via multi-step heterocyclic condensation. A common approach involves:
- Biginelli Reaction : Cyclocondensation of thioureas, aldehydes, and β-keto esters under acidic conditions to form the thienopyrimidine core .
- Post-functionalization : Alkylation or acylation at the 5-amino group using reagents like methyl iodide or acyl chlorides. For example, 3-amino-substituted derivatives are alkylated with benzyl halides to introduce substituents .
- Cyclization : Intermediate tetrahydropyrimidines are cyclized using agents like 3-amino-5-methylisoxazole to form fused rings .
Example Protocol :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Biginelli condensation | Aromatic aldehyde, ethyl acetoacetate, thiourea, HCl/EtOH, reflux | 60-75% | |
| Alkylation | Benzyl bromide, K₂CO₃, DMF, 80°C | 70-85% |
Q. How is this compound characterized spectroscopically?
Key techniques include:
- ¹H/¹³C NMR : Assign signals for methyl groups (δ 2.1–3.5 ppm), aromatic protons (δ 7.0–8.5 ppm), and carbonyl carbons (δ 160–180 ppm). For example, the 5-amino proton appears as a broad singlet near δ 5.5 ppm .
- IR Spectroscopy : Confirm carbonyl (1650–1750 cm⁻¹) and amino (3200–3400 cm⁻¹) groups .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing diverse substituents at the 5-amino position?
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the 5-amino group, improving alkylation efficiency .
- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to accelerate reactions in biphasic systems .
- Temperature Control : Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes at 100°C vs. 12 hours conventionally) .
Case Study : Replacing methyl groups with bulkier aryl substituents requires elevated temperatures (100–120°C) and prolonged reaction times (24–48 hours) to overcome steric hindrance .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies in antimicrobial efficacy (e.g., varying MIC values) may arise from:
- Strain Variability : Test against standardized bacterial strains (ATCC) to ensure reproducibility .
- Solubility Issues : Use DMSO/PBS co-solvents to improve compound bioavailability in assays .
- SAR Analysis : Systematically modify substituents (Table 1) to identify critical pharmacophores.
Table 1: SAR of 5-Amino Substituents vs. Antibacterial Activity
| Substituent | MIC (μg/mL) vs. P. vulgaris | Reference |
|---|---|---|
| Benzylthio | 8.2 | |
| Methyl | >64 | |
| 4-MeO-Ph | 32.5 |
Q. What mechanistic insights explain the compound’s inhibition of bacterial growth?
- Enzyme Targeting : Docking studies suggest inhibition of dihydrofolate reductase (DHFR) via H-bonding with the 2,4-dioxo groups and hydrophobic interactions with methyl substituents .
- Membrane Disruption : Cationic derivatives disrupt bacterial membranes, as shown by SYTOX Green uptake assays .
Q. How are regioselectivity challenges addressed during synthesis?
- Directing Groups : Use Boc protection at the 6-position to direct alkylation to the 5-amino group .
- Thermodynamic Control : Prolonged reflux favors the more stable regioisomer (e.g., 1,3-dimethyl vs. 1,5-dimethyl) .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
